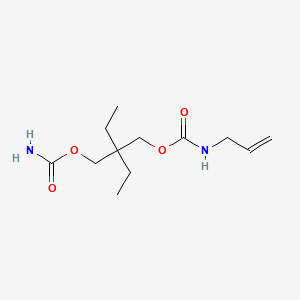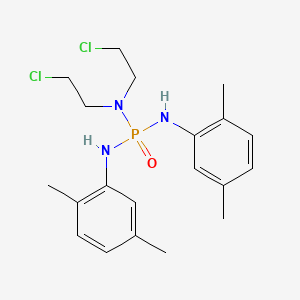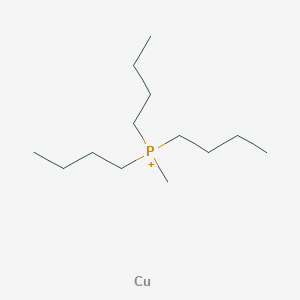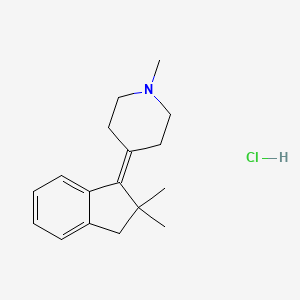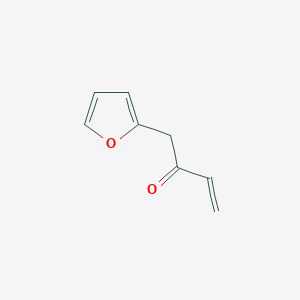
1-(Furan-2-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)but-3-en-2-one is an organic compound that belongs to the class of furan derivatives It features a furan ring attached to a butenone chain, making it a conjugated enone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)but-3-en-2-one can be synthesized through aldol condensation reactions. One common method involves the condensation of furfural with acetone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, yielding the desired enone product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification and distillation to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 1-(Furan-2-yl)but-3-en-1-ol.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is utilized in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-yl)but-3-en-2-one involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The conjugated enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
1-(Furan-2-yl)but-3-en-1-ol: A reduced form of the enone with an alcohol group.
Furfural: A precursor in the synthesis of 1-(Furan-2-yl)but-3-en-2-one.
5-Hydroxymethylfurfural: Another furan derivative with significant industrial applications
Uniqueness: this compound is unique due to its conjugated enone structure, which imparts distinct reactivity and versatility in chemical transformations. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
31681-20-6 |
|---|---|
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
1-(furan-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H8O2/c1-2-7(9)6-8-4-3-5-10-8/h2-5H,1,6H2 |
Clave InChI |
LVNQQSHCPFQTBO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


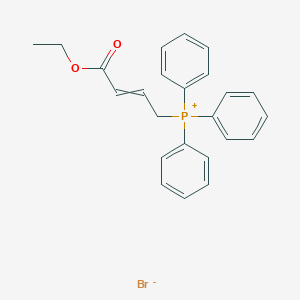
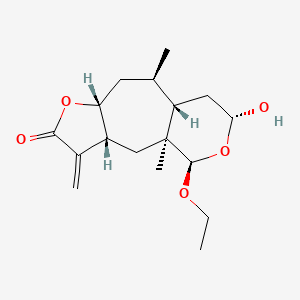
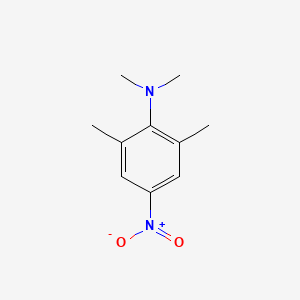
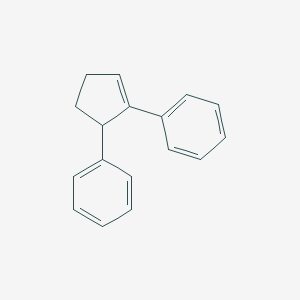
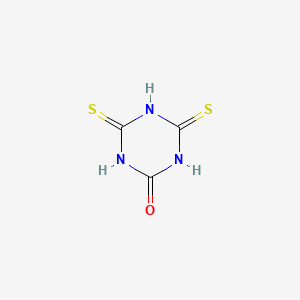

![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
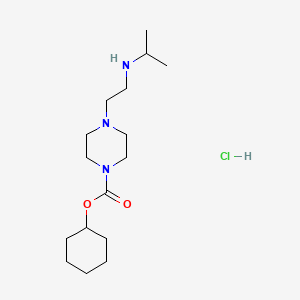
![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)

